Viridin

Description

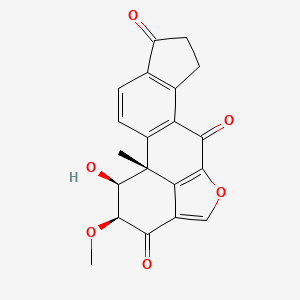

Structure

3D Structure

Propriétés

Numéro CAS |

3306-52-3 |

|---|---|

Formule moléculaire |

C20H16O6 |

Poids moléculaire |

352.3 g/mol |

Nom IUPAC |

18-hydroxy-17-methoxy-1-methyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),3,5(9),12(19),14-pentaene-6,11,16-trione |

InChI |

InChI=1S/C20H16O6/c1-20-11-5-3-8-9(4-6-12(8)21)13(11)16(23)17-14(20)10(7-26-17)15(22)18(25-2)19(20)24/h3,5,7,18-19,24H,4,6H2,1-2H3 |

Clé InChI |

YEIGUXGHHKAURB-UHFFFAOYSA-N |

SMILES |

CC12C(C(C(=O)C3=COC(=C31)C(=O)C4=C2C=CC5=C4CCC5=O)OC)O |

SMILES isomérique |

C[C@]12[C@@H]([C@@H](C(=O)C3=COC(=C31)C(=O)C4=C2C=CC5=C4CCC5=O)OC)O |

SMILES canonique |

CC12C(C(C(=O)C3=COC(=C31)C(=O)C4=C2C=CC5=C4CCC5=O)OC)O |

Apparence |

Solid powder |

Autres numéros CAS |

3306-52-3 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

viridin viridin A viridin B viridin C |

Origine du produit |

United States |

Foundational & Exploratory

The Chemical Architecture of Viridin: A Furanosteroidal PI3K Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Viridin, a naturally occurring furanosteroid produced by fungi such as Trichoderma virens, has garnered significant interest in the scientific community for its potent antifungal and antitumor activities.[1] This technical guide provides a comprehensive overview of the chemical structure of this compound, detailing its molecular framework, stereochemistry, and the experimental evidence that led to its elucidation. Furthermore, this document outlines the biosynthetic origins of this compound, its physicochemical properties, and its mechanism of action as a Phosphoinositide 3-kinase (PI3K) inhibitor. Detailed experimental protocols for key structural determination techniques and visualizations of relevant biological pathways are included to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is a complex polycyclic molecule with the systematic IUPAC name (1R,17S,18S)-18-hydroxy-17-methoxy-1-methyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),3,5(9),12(19),14-pentaene-6,11,16-trione . Its chemical formula is C₂₀H₁₆O₆ , and it has a molecular weight of approximately 352.34 g/mol .

The structure of this compound is characterized by a steroid-like framework with a fused furan (B31954) ring, classifying it as a furanosteroid. The molecule possesses a complex stereochemistry with three defined stereocenters. The key structural features include a pentacyclic system, multiple ketone groups, a hydroxyl group, a methoxy (B1213986) group, and an aromatic ring.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (1R,17S,18S)-18-hydroxy-17-methoxy-1-methyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),3,5(9),12(19),14-pentaene-6,11,16-trione |

| Chemical Formula | C₂₀H₁₆O₆ |

| Molecular Weight | 352.34 g/mol |

| CAS Number | 3306-52-3 |

| SMILES Notation | C[C@]12--INVALID-LINK--C3=COC(=C31)C(=O)C4=C2C=CC5=C4CCC5=O)OC">C@@HO |

Physicochemical and Spectroscopic Properties

This compound is a crystalline solid with a melting point of 245 °C (with decomposition). Its optical activity is characterized by a specific rotation of [α]D = -224° (in chloroform).

The structural elucidation of this compound was a significant challenge that was overcome through the use of various spectroscopic techniques. While detailed original spectra are found in historical literature, the characteristic spectroscopic features are summarized below.

Table 2: Summary of Physicochemical and Spectroscopic Data for this compound

| Property | Value/Description |

| Melting Point | 245 °C (decomposition) |

| Optical Rotation | [α]D = -224° (c, in chloroform) |

| UV-Vis (λmax) | 242 nm, 300 nm |

| Infrared (IR) | Characteristic absorptions for O-H, C-H (aromatic and aliphatic), C=O (ketone), C=C (aromatic), and C-O functional groups are expected. |

| ¹H NMR | Complex spectrum with signals corresponding to aromatic, olefinic, methoxy, and aliphatic protons, with characteristic chemical shifts and coupling constants reflecting the rigid polycyclic structure. |

| ¹³C NMR | Signals corresponding to carbonyl, aromatic, olefinic, and aliphatic carbons. |

| Mass Spectrometry | Molecular ion peak (M+) at m/z 352, with a fragmentation pattern consistent with the furanosteroid structure. |

Experimental Protocols for Structure Elucidation

The definitive structure of this compound was established through a combination of chemical degradation, spectroscopic analysis, and ultimately, X-ray crystallography. The seminal work was carried out by Grove and colleagues, with the stereochemistry later confirmed by Neidle, Rogers, and Hursthouse.

Isolation and Purification (Methodology based on Grove et al., 1966)

-

Fungal Culture: Gliocladium virens (now known as Trichoderma virens) was cultured in a suitable liquid medium under controlled conditions to promote the production of this compound.

-

Extraction: The culture filtrate was acidified and extracted with an organic solvent such as chloroform (B151607) to partition this compound into the organic phase.

-

Chromatography: The crude extract was subjected to column chromatography on silica (B1680970) gel or alumina. Elution with a gradient of solvents (e.g., petroleum ether, benzene (B151609), chloroform, and ethyl acetate) was used to separate this compound from other metabolites.

-

Crystallization: The purified this compound fraction was concentrated and crystallized from a suitable solvent system (e.g., benzene or ethanol) to yield pure crystals for further analysis.

X-ray Crystallography (Methodology based on Neidle, Rogers, and Hursthouse, 1972)[2][3]

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction were obtained by slow evaporation from a solution.

-

Data Collection: A selected crystal was mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction data were collected using a diffractometer. The crystal system for this compound was determined to be orthorhombic, with the space group P2₁2₁2₁.[2][3]

-

Structure Solution and Refinement: The collected diffraction intensities were used to solve the phase problem and generate an initial electron density map. The atomic positions were determined and refined using least-squares methods to yield the final three-dimensional structure of the molecule with high precision.

Biosynthesis of this compound

The biosynthesis of this compound follows the steroid biosynthetic pathway, starting from acetyl-CoA and proceeding through the mevalonate (B85504) pathway to produce the key precursor, lanosterol (B1674476).[4][5][6] While the complete enzymatic cascade for this compound is not fully elucidated, the pathway is believed to involve a series of oxidative modifications, demethylations, and ring formations to transform lanosterol into the final furanosteroid structure. The biosynthesis of the related compound, demethoxythis compound (B1670237), has been studied in detail and provides a likely model for the formation of this compound.[6][7]

Mechanism of Action: PI3K Inhibition

This compound exerts its biological effects primarily through the inhibition of the Phosphoinositide 3-kinase (PI3K) family of enzymes.[8] PI3Ks are crucial components of intracellular signaling pathways that regulate cell growth, proliferation, survival, and motility. The PI3K/AKT/mTOR pathway is a key signaling cascade that is often dysregulated in cancer and other diseases.

While the specific isoform selectivity of this compound is not extensively documented in publicly available literature, it is known to be a potent inhibitor of the PI3K pathway. By inhibiting PI3K, this compound prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This, in turn, blocks the activation of downstream effectors such as AKT and mTOR, leading to the induction of apoptosis and cell cycle arrest in susceptible cells. The exact isoform(s) of PI3K that this compound targets with the highest affinity (e.g., PI3Kα, β, γ, or δ) remains an area for further investigation, with potential implications for its therapeutic applications.

Conclusion

This compound's intricate chemical structure, established through meticulous experimental work, provides a fascinating example of a complex natural product with significant biological activity. Its furanosteroid core presents a unique scaffold for medicinal chemistry efforts aimed at developing novel therapeutics. As a potent inhibitor of the critical PI3K signaling pathway, this compound and its analogs hold promise for the development of new treatments for cancer and other diseases characterized by aberrant cell growth and proliferation. This technical guide serves as a foundational resource for researchers seeking to understand and exploit the chemical and biological properties of this remarkable molecule. Further investigation into the specific PI3K isoform selectivity and the detailed enzymatic steps of its biosynthesis will undoubtedly open new avenues for its application in medicine.

References

- 1. This compound. Part V. Structure - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. Crystal and molecular structure of this compound - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Crystal and molecular structure of this compound - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Lanosterol derivatives as precursors in the biosynthesis of this compound. Part 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Scalable preparation of furanosteroidal this compound, β-viridin and viridiol from Trichoderma virens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthetic pathway for furanosteroid demethoxythis compound and identification of an unusual pregnane side-chain cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Biosynthesis of Viridin in Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The term "viridin" in mycological literature refers to two distinct classes of fungal secondary metabolites with significant biological activities. The first, a furanosteroid, is produced by species such as Trichoderma virens and exhibits potent antifungal and anticancer properties. The second, more accurately termed viriditoxin, is a polyketide-derived helical biaryl produced by fungi like Paecilomyces variotii and Aspergillus viridinutans, known for its antibacterial activity. This technical guide provides an in-depth exploration of the biosynthetic pathways of both classes of compounds, presenting current knowledge on the genetic and enzymatic machinery involved. Due to the more extensive characterization of the viriditoxin pathway, a more detailed account is provided for this molecule.

Part 1: The Biosynthesis of Furanosteroid this compound

The furanosteroid this compound is a highly oxygenated steroid derivative characterized by an additional furan (B31954) ring. Its biosynthesis is intricately linked to the primary metabolic pathway of sterol synthesis.

Proposed Biosynthetic Pathway

The biosynthesis of furanosteroid this compound commences from the common sterol precursor, lanosterol (B1674476). Isotope labeling studies have confirmed that lanosterol is a key intermediate in the formation of this compound.[1] The pathway involves a series of oxidative modifications of the lanosterol backbone, including demethylation, hydroxylation, and the formation of the characteristic furan ring. While the complete enzymatic sequence and the corresponding gene cluster in Trichoderma virens are still under active investigation, a putative gene cluster has been identified.[2][3] This cluster is predicted to contain genes encoding cytochrome P450 monooxygenases, O-methyltransferases, and other tailoring enzymes necessary for the intricate chemical transformations.[3] The final steps of the pathway likely involve a series of oxidations and rearrangements to form the furan ring and introduce the various oxygen functionalities. Furthermore, this compound can be further converted to viridiol (B1683570) through the reduction of a carbonyl group.[4]

Caption: Proposed biosynthetic pathway of furanosteroid this compound from acetyl-CoA.

Quantitative Data

Quantitative data on the biosynthesis of furanosteroid this compound is primarily focused on product yields under different fermentation conditions.

| Parameter | Fungus | Condition | Value | Reference |

| This compound Titer | Trichoderma virens NBRC 9169 | 7 days incubation at pH 3 | 47.80 ± 4.71 mg/L | [4] |

| Viridiol Titer | Trichoderma virens NBRC 9169 | 7 days incubation at pH 2 | 61.92 ± 4.39 mg/L | [4] |

Experimental Protocols

This protocol describes a general workflow for gene disruption in Trichoderma virens using the CRISPR/Cas9 system.

Caption: Workflow for CRISPR/Cas9-mediated gene knockout in Trichoderma virens.

Methodology:

-

sgRNA Design: Design two to four unique 20-nucleotide sgRNAs targeting the coding sequence of the gene of interest.

-

Vector Construction: Synthesize the designed sgRNAs and clone them into a suitable CRISPR/Cas9 expression vector for fungi. This vector should contain a codon-optimized Cas9 gene under the control of a strong constitutive promoter (e.g., gpdA) and the sgRNA expression cassette driven by a U6 promoter.

-

Protoplast Preparation: Grow T. virens in a suitable liquid medium. Harvest the mycelia and treat with a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum, driselase) to generate protoplasts.

-

Transformation: Mix the prepared protoplasts with the CRISPR/Cas9 plasmid and polyethylene (B3416737) glycol (PEG) solution to facilitate DNA uptake.

-

Selection and Screening: Plate the transformed protoplasts on a regeneration medium containing a selective agent (e.g., hygromycin B). Isolate the resulting colonies and screen for the desired gene knockout using PCR with primers flanking the target region.

-

Verification: Confirm the gene deletion or mutation by Sanger sequencing of the PCR product from the putative knockout mutants.

-

Phenotypic Analysis: Cultivate the confirmed knockout mutants and the wild-type strain under conditions conducive to this compound production. Extract the secondary metabolites and analyze by HPLC or LC-MS/MS to determine the effect of the gene knockout on this compound biosynthesis.

Part 2: The Biosynthesis of Viriditoxin

Viriditoxin is a dimeric naphthopyranone synthesized via a polyketide pathway. The biosynthetic gene cluster, designated vdt, has been identified and characterized in Paecilomyces variotii.

The vdt Gene Cluster and Biosynthetic Pathway

The vdt gene cluster in P. variotii consists of eight genes (vdtA to vdtR) that orchestrate the synthesis of viriditoxin. The pathway is initiated by the iterative type I polyketide synthase (PKS), VdtA, which produces a polyketide backbone. This backbone undergoes a series of modifications including methylation, reduction, and cyclization, catalyzed by tailoring enzymes encoded within the cluster. A key step in the pathway is the dimerization of the monomeric intermediate, semi-viriditoxin, to form the final viriditoxin molecule. This oxidative coupling is catalyzed by the laccase VdtB, with the stereoselectivity of the reaction potentially influenced by the hydrolase-like protein VdtD. The entire cluster is regulated by the transcription factor VdtR.

Caption: The viriditoxin biosynthetic pathway and the corresponding vdt gene cluster.

Quantitative Data

Quantitative data for the viriditoxin biosynthetic pathway includes gene expression analysis and product yields.

| Parameter | Gene | Fungus | Condition | Fold Change (ΔvdtR vs WT) | Reference |

| Relative Gene Expression | vdtA | P. variotii | qPCR | ~0.1 | [2] |

| Relative Gene Expression | vdtB | P. variotii | qPCR | ~0.2 | [2] |

| Relative Gene Expression | vdtC | P. variotii | qPCR | ~0.3 | [2] |

| Relative Gene Expression | vdtD | P. variotii | qPCR | ~0.2 | [2] |

| Relative Gene Expression | vdtE | P. variotii | qPCR | ~0.1 | [2] |

| Relative Gene Expression | vdtF | P. variotii | qPCR | ~0.2 | [2] |

| Relative Gene Expression | vdtG | P. variotii | qPCR | ~0.4 | [2] |

Experimental Protocols

This protocol provides a general method for determining the activity of the laccase VdtB using ABTS as a substrate.

Caption: Workflow for the laccase enzyme assay.

Methodology:

-

Reagent Preparation:

-

Buffer: 0.1 M Sodium acetate buffer, pH 4.5.

-

Substrate: 10 mM 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) in water.

-

Enzyme: Purified VdtB or a cell-free extract from a P. variotii culture.

-

-

Assay Procedure:

-

In a 1 mL cuvette, add 800 µL of sodium acetate buffer, 100 µL of ABTS solution, and 90 µL of distilled water.

-

Equilibrate the mixture to the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding 10 µL of the enzyme solution and mix immediately.

-

Monitor the increase in absorbance at 420 nm for 5 minutes using a spectrophotometer.

-

-

Calculation of Activity:

-

Calculate the rate of change in absorbance per minute (ΔA420/min) from the linear portion of the curve.

-

Enzyme activity (U/mL) = (ΔA420/min * Total reaction volume (mL)) / (ε * Enzyme volume (mL)), where ε is the molar extinction coefficient of oxidized ABTS (36,000 M⁻¹cm⁻¹).

-

This protocol outlines a general procedure for the extraction and analysis of viriditoxin and its precursors from fungal cultures.

Methodology:

-

Sample Preparation:

-

Grow P. variotii (wild-type or mutant strains) in a suitable liquid or solid medium.

-

Harvest the mycelia and/or the culture medium.

-

-

Extraction:

-

Homogenize the fungal biomass in a solvent such as ethyl acetate or a mixture of acetonitrile (B52724) and water.

-

For the culture filtrate, perform a liquid-liquid extraction with an appropriate organic solvent.

-

Evaporate the organic solvent to dryness and redissolve the residue in a suitable solvent for HPLC analysis (e.g., methanol).

-

-

HPLC-MS/MS Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Detection: Mass spectrometer operating in both positive and negative ion modes to detect the parent and fragment ions of viriditoxin and its biosynthetic intermediates.

-

Quantification: Use a standard curve of purified viriditoxin to quantify its concentration in the samples.

-

Conclusion

The biosynthesis of this compound in fungi encompasses two distinct pathways leading to structurally and functionally different molecules. The furanosteroid this compound pathway, originating from lanosterol, represents a fascinating example of the modification of primary metabolic pathways to produce complex secondary metabolites. While a putative gene cluster has been identified, further research is required to fully elucidate the enzymatic steps and regulatory mechanisms. In contrast, the biosynthesis of the polyketide-derived viriditoxin is well-characterized, with the identification of the vdt gene cluster providing a clear roadmap of the enzymatic machinery involved. The detailed understanding of the viriditoxin pathway offers a valuable model for studying the biosynthesis of other complex biaryl natural products in fungi. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further explore these intriguing biosynthetic pathways and harness the potential of these bioactive fungal metabolites.

References

- 1. Lanosterol derivatives as precursors in the biosynthesis of this compound. Part 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. A secondary metabolite biosynthesis cluster in Trichoderma virens: evidence from analysis of genes underexpressed in a mutant defective in morphogenesis and antibiotic production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Antifungal Mechanisms of Viridin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The designation "Viridin" encompasses at least three distinct molecular entities, each exhibiting a unique mechanism of antifungal action. This technical guide disambiguates these compounds—Furanosteroid this compound, this compound Protein, and Viridiofungins—and provides a detailed examination of their respective core mechanisms. This document summarizes quantitative antifungal data, details relevant experimental protocols, and visualizes the molecular pathways and experimental workflows, offering a comprehensive resource for researchers in mycology and antifungal drug development.

Furanosteroid this compound: A Potent Inhibitor of Phosphatidylinositol 3-Kinase (PI3K)

Furanosteroid this compound is a steroidal antibiotic produced by fungi such as Trichoderma viride and Gliocladium virens. It belongs to a family of furanosteroids that includes wortmannin (B1684655) and viridiol.[1] The primary antifungal mechanism of Furanosteroid this compound is the potent and specific inhibition of phosphatidylinositol 3-kinase (PI3K).[2] PI3Ks are a family of lipid kinases crucial for the regulation of various cellular processes, including cell growth, proliferation, differentiation, and survival. By inhibiting this key enzyme, this compound disrupts essential signaling pathways within the fungal cell, leading to a fungistatic effect.

Mechanism of Action: PI3K Signaling Pathway Inhibition

The PI3K signaling pathway is a critical regulator of cell growth and survival in eukaryotes. In fungi, this pathway is integral to processes such as hyphal growth, morphogenesis, and stress responses. Furanosteroid this compound acts as a covalent inhibitor of PI3K, irreversibly binding to the enzyme and blocking its catalytic activity. This inhibition prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key second messenger. The subsequent disruption of downstream signaling cascades ultimately arrests fungal growth.

References

Viridin: A Potent Furanosteroid Inhibitor of Phosphatidylinositol 3-Kinase (PI3K)

A Technical Guide for Researchers and Drug Development Professionals

This document provides an in-depth technical overview of viridin and its analogues as potent, covalent inhibitors of phosphatidylinositol 3-kinase (PI3K). Viridins are a class of furanosteroid metabolites derived from fungi, structurally related to the well-characterized PI3K inhibitor, wortmannin (B1684655).[1] Their nanomolar potency and irreversible mechanism of action make them valuable tools for studying the PI3K signaling pathway and as a scaffold for the development of targeted therapeutics.

Introduction to this compound and PI3K

This compound is a naturally occurring steroid-like compound produced by various fungal species, including Trichoderma viride.[2] It belongs to the furanosteroid class, characterized by a furan (B31954) ring fused to the steroid backbone.[2] This structural motif is shared with wortmannin, one of the first-identified and most potent PI3K inhibitors.[3] The PI3K pathway is a critical intracellular signaling cascade that regulates fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Its hyperactivation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[4]

This compound and its analogues, like demethoxythis compound (B1670237) (Dmv), exert their potent biological activity through the irreversible inhibition of PI3K enzymes.[2][5]

Mechanism of Action: Covalent Inhibition

Viridins, like the closely related wortmannin, are non-specific, covalent inhibitors of PI3K. The mechanism involves the highly reactive furan ring. The C20 carbon of the furan ring is susceptible to nucleophilic attack by a conserved lysine (B10760008) residue (Lys-802 in p110α) located within the ATP-binding pocket of the PI3K catalytic subunit.[6] This reaction forms a stable, covalent adduct, leading to the irreversible inactivation of the enzyme.[6] By blocking the ATP-binding site, this compound effectively prevents the phosphorylation of its lipid substrate, phosphatidylinositol 4,5-bisphosphate (PIP2), thereby halting the entire downstream signaling cascade.

Quantitative Inhibitory Activity

The this compound class of compounds demonstrates potent, low-nanomolar inhibition of PI3K. Direct IC50 values for this compound itself are not widely reported, but studies on its close analogue, demethoxythis compound (Dmv), have shown it to be an even more potent inhibitor than wortmannin.[2][5] However, the high potency of Dmv is coupled with significant chemical instability.[2][5] The table below summarizes the comparative inhibitory potency of these related compounds against PI3K.

| Compound | Target | IC50 (nM) | Notes |

| Wortmannin | Pan-PI3K | ~5 - 12 | Potent, irreversible, covalent inhibitor. Used as a reference.[2][7] |

| Demethoxythis compound (Dmv) | Pan-PI3K | ~1 | Reported to be more potent than wortmannin but chemically unstable.[2][5] |

| SA-DmvC20-Gly | Pan-PI3K | 44 | A stabilized derivative of demethoxythis compound.[2][5] |

The PI3K Signaling Pathway and Point of Inhibition

The PI3K pathway is initiated by the activation of cell surface receptors, such as receptor tyrosine kinases (RTKs). This leads to the recruitment and activation of PI3K at the plasma membrane. PI3K then phosphorylates PIP2 to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B), which in turn modulates a host of substrates, including mTOR, to drive cell growth, proliferation, and survival. This compound's intervention point is the catalytic subunit of PI3K, preventing the formation of PIP3 and thus blocking all downstream signaling.

Experimental Protocols

In Vitro PI3K Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol provides a generalized method for directly measuring the enzymatic activity of PI3K and determining the IC50 value of an inhibitor like this compound.

Objective: To quantify the dose-dependent inhibition of PI3K enzymatic activity by this compound.

Materials:

-

Recombinant human PI3K enzyme (e.g., p110α/p85α)

-

PIP2 substrate

-

ATP

-

This compound (or analogue) serially diluted in DMSO

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

HTRF Detection Reagents: Europium-labeled anti-GST antibody, GST-tagged PIP3-binding domain (e.g., GRP1-PH), biotinylated PIP3, and Streptavidin-Allophycocyanin (APC)

-

Stop solution (e.g., EDTA in buffer)

-

384-well low-volume microplates

-

HTRF-compatible plate reader

Methodology:

-

Inhibitor Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute these stock solutions in kinase reaction buffer to achieve the final desired assay concentrations.

-

Reaction Setup: In a 384-well plate, add 2 µL of diluted this compound solution or DMSO (vehicle control).

-

Enzyme Addition: Add 4 µL of PI3K enzyme solution (at 2.5x final concentration) to each well. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 4 µL of a substrate mix containing PIP2 and ATP (at 2.5x final concentration) to all wells to start the kinase reaction.

-

Incubation: Incubate the plate for 60 minutes at room temperature.

-

Reaction Termination: Add 5 µL of stop solution to each well to terminate the reaction.

-

Detection: Add 5 µL of the HTRF detection mix to each well. Incubate for 60 minutes at room temperature, protected from light, to allow the detection complex to equilibrate.

-

Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm (APC) and 620 nm (Europium). The signal ratio (665/620) is inversely proportional to PI3K activity.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data using a non-linear regression model (four-parameter logistic fit) to calculate the IC50 value.

Western Blot Analysis of Akt Phosphorylation

This protocol provides a method to indirectly assess the cellular activity of PI3K inhibitors by measuring the phosphorylation status of its key downstream effector, Akt.

Objective: To determine the effect of this compound on PI3K pathway activity in a cellular context.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, U87-MG)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or DMSO for a specified time (e.g., 2 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Protein Quantification: Clear the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against phospho-Akt (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Signal Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To ensure equal loading, the membrane can be stripped and re-probed for total Akt and a loading control like β-actin.

-

Data Analysis: Quantify band intensities using densitometry software. Normalize the phospho-Akt signal to the total Akt or β-actin signal to determine the relative inhibition.

Conclusion

This compound and its analogues are highly potent, covalent inhibitors of PI3K. Their nanomolar efficacy, while sometimes paired with chemical instability, underscores the potential of the furanosteroid scaffold in targeting this critical oncogenic pathway. The detailed protocols and pathway information provided in this guide serve as a resource for researchers aiming to utilize these compounds as chemical probes to dissect PI3K signaling or as a starting point for the rational design of novel, stabilized PI3K-targeted therapeutics.

References

- 1. Crystal Structures of PI3Kα Complexed with PI103 and Its Derivatives: New Directions for Inhibitors Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Stabilized Demethoxythis compound Derivative Inhibits PI3 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. PI3K inhibitors: review and new strategies - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. A stabilized demethoxythis compound derivative inhibits PI3 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Wortmannin - Wikipedia [en.wikipedia.org]

The Biological Activity of Viridin and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viridin and its derivatives represent a class of fungal-derived steroidal antibiotics with a wide range of biological activities. First isolated from Trichoderma viride, these compounds have garnered significant interest in the scientific community for their potent antifungal, antibacterial, and anticancer properties. This technical guide provides an in-depth overview of the biological activities of this compound and its key derivatives, including wortmannin (B1684655), viridiol, and demethoxythis compound (B1670237). It summarizes quantitative data, details experimental protocols, and visualizes key signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in drug discovery and development.

Core Biological Activities

The this compound family of compounds exhibits a spectrum of biological effects, with the most prominent being their anticancer, antifungal, and antibacterial activities. The core mechanism underlying many of these effects is the inhibition of crucial cellular enzymes, most notably phosphatidylinositol 3-kinase (PI3K).

Anticancer Activity

The anticancer properties of this compound and its derivatives, particularly wortmannin, are the most extensively studied. These compounds induce cytotoxicity and cytostatic effects in a variety of cancer cell lines.

Mechanism of Action: PI3K/Akt Signaling Pathway Inhibition

The primary mechanism of anticancer action for this compound and its analogues is the irreversible inhibition of phosphatidylinositol 3-kinases (PI3Ks). PI3Ks are a family of lipid kinases that play a central role in the PI3K/Akt/mTOR signaling pathway, which is critical for regulating cell growth, proliferation, survival, and apoptosis.[1][2] Dysregulation of this pathway is a hallmark of many cancers.[1]

Wortmannin, a prominent this compound derivative, is a potent, covalent inhibitor of PI3Ks with an IC50 value in the low nanomolar range.[3][4] By inhibiting PI3K, wortmannin prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This, in turn, blocks the activation of the downstream serine/threonine kinase Akt (also known as protein kinase B). The inhibition of Akt activation leads to a cascade of events that ultimately promote apoptosis and halt cell cycle progression.[1][5]

Downstream Effects of PI3K/Akt Inhibition by this compound Derivatives:

-

Apoptosis Induction: Activated Akt normally phosphorylates and inactivates several pro-apoptotic proteins, including Bad, Bax, and caspase-9.[5] By inhibiting Akt, this compound derivatives promote the activity of these proteins, leading to the initiation of the apoptotic cascade.

-

Cell Cycle Arrest: The PI3K/Akt pathway also regulates the expression and activity of key cell cycle proteins such as cyclins and cyclin-dependent kinases (CDKs).[1] Inhibition of this pathway can lead to cell cycle arrest, typically at the G1/S or G2/M phase.

-

Inhibition of other Kinases: At higher concentrations, wortmannin has been shown to inhibit other related kinases, including mTOR, DNA-dependent protein kinase catalytic subunit (DNA-PKcs), and myosin light chain kinase (MLCK).[4][6]

Signaling Pathway Diagram: PI3K/Akt Inhibition by this compound Derivatives

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound/wortmannin.

Quantitative Data: Anticancer Activity

The following tables summarize the in vitro cytotoxic activity of this compound and its derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit cell growth by 50%).

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound | - | - | - | Data not available |

| Wortmannin | K562 | Chronic Myelogenous Leukemia | 0.0125 (48h) | [6] |

| Wortmannin | Jurkat | T-cell Leukemia | ~0.2-1 (1h pre-treatment) | [3] |

| 9-epi-Viridiol | HeLa | Cervical Cancer | 19 µg/mL | [7] |

| 9-epi-Viridiol | KB | Nasopharyngeal Cancer | 50 µg/mL | [7] |

| Viridiol | A549 | Lung Cancer | 65.5 ± 7.6 | [8] |

| Viridiol | U-373 MG | Glioblastoma | 51.7 ± 5.3 | [8] |

| Viridiol | Hs 683 | Glioma | 62.4 ± 7.6 | [8] |

| 1-deoxyviridiol | A549 | Lung Cancer | 74.0 ± 6.6 | [8] |

| 1-deoxyviridiol | U-373 MG | Glioblastoma | 64.9 ± 12.9 | [8] |

| 1-deoxyviridiol | Hs 683 | Glioma | 91.2 ± 18.8 | [8] |

| Compound | PI3K Isoform | IC50 (nM) | Reference |

| Wortmannin | PI3K | ~5 | [3][4] |

| Wortmannin | PI3K | 3 | [6] |

| 17-hydroxywortmannin | PI3K | <1 | [1] |

Antifungal Activity

This compound and its derivatives have demonstrated significant activity against a range of fungal pathogens.

Mechanism of Action

While the PI3K/Akt pathway is also present in fungi, another key mechanism for the antifungal action of some this compound-related compounds, known as viridiofungins, is the inhibition of sphingolipid synthesis.[9] Specifically, they are potent inhibitors of serine palmitoyltransferase, the first committed enzyme in the sphingolipid biosynthesis pathway.[9] Sphingolipids are essential components of fungal cell membranes, and their disruption leads to fungal cell death. For other this compound derivatives, the antifungal activity may also be linked to the inhibition of other crucial cellular processes.

Quantitative Data: Antifungal Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of demethoxythis compound against various fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| Demethoxythis compound | Aspergillus niger | 20 | [10] |

| Demethoxythis compound | Aspergillus fumigatus | 20 | [10] |

| Demethoxythis compound | Aspergillus flavus | 20 | [10] |

| Demethoxythis compound | Aspergillus parasiticus | 20 | [10] |

| Demethoxythis compound | Fusarium solani | 20 | [10] |

| Demethoxythis compound | Fusarium graminearum | 20 | [10] |

| Demethoxythis compound | Geotrichum candidum | 20 | [10] |

Antibacterial Activity

The antibacterial properties of this compound and its derivatives have also been reported, although this area is less explored compared to their anticancer and antifungal activities.

Mechanism of Action

The precise mechanism of antibacterial action for the steroidal antibiotic this compound is not as well-elucidated as its other biological activities. Some reports suggest that this compound has little to no antibacterial action.[11] However, a related compound, viriditoxin, has been shown to exhibit antibacterial activity by inhibiting FtsZ polymerization, a key process in bacterial cell division.[12] It is important to note that "this compound B," a bacteriocin (B1578144) produced by Streptococcus mitis, is a different class of molecule and its mechanism of action is distinct from the steroidal viridins.[13]

Quantitative Data: Antibacterial Activity

| Compound | Bacterial Strain | Activity | Reference |

| Demethoxythis compound | Various strains | Moderate antibacterial activity | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the biological activities of this compound and its derivatives.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle-treated (e.g., DMSO) and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.

Experimental Workflow: MTT Cytotoxicity Assay

Caption: Workflow for a typical MTT cytotoxicity assay.

PI3K Inhibition Assay

Various in vitro kinase assays can be used to determine the inhibitory activity of compounds against PI3K. A common method involves measuring the amount of ADP produced from the kinase reaction.

Principle: PI3K phosphorylates a lipid substrate (e.g., PIP2) using ATP, which results in the production of ADP. The amount of ADP generated is proportional to the kinase activity. The ADP can then be converted back to ATP and detected using a luciferase-based reaction that produces a luminescent signal.

Protocol (based on ADP-Glo™ Kinase Assay):

-

Reagent Preparation: Prepare the PI3K enzyme, lipid substrate, and test compounds (this compound derivatives) in an appropriate kinase buffer.

-

Kinase Reaction: In a 384-well plate, add the test compound, followed by the PI3K enzyme and lipid substrate mixture. Initiate the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Reaction Termination: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the PI3K activity. The IC50 value for the inhibitor can be determined from a dose-response curve.

Antifungal Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Principle: A standardized inoculum of the fungal isolate is exposed to serial dilutions of the antifungal agent in a liquid growth medium. The MIC is the lowest concentration of the drug that inhibits visible fungal growth after a specified incubation period.

Protocol (based on CLSI guidelines):

-

Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture, adjusting the concentration to a specific McFarland standard.

-

Drug Dilution: Prepare serial twofold dilutions of the this compound derivative in a 96-well microtiter plate containing RPMI-1640 medium.

-

Inoculation: Inoculate each well with the standardized fungal suspension. Include a drug-free growth control well and a non-inoculated sterility control well.

-

Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

-

MIC Determination: Read the plates visually or with a spectrophotometer to determine the lowest drug concentration that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This concentration is the MIC.

Experimental Workflow: Antifungal Broth Microdilution Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

Similar to the antifungal assay, the broth microdilution method is used to determine the MIC of an antibacterial agent.

Principle: A standardized bacterial inoculum is exposed to serial dilutions of the antibacterial agent in a liquid growth medium (e.g., Mueller-Hinton Broth). The MIC is the lowest concentration that inhibits visible bacterial growth.

Protocol (based on CLSI guidelines):

-

Inoculum Preparation: Prepare a bacterial inoculum suspension from an overnight culture and adjust its turbidity to a 0.5 McFarland standard.

-

Drug Dilution: Perform serial twofold dilutions of the this compound derivative in a 96-well microtiter plate containing Mueller-Hinton Broth.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control and a sterility control.

-

Incubation: Incubate the plates at 37°C for 16-20 hours in ambient air.

-

MIC Determination: Determine the lowest concentration of the compound that completely inhibits visible bacterial growth. This is the MIC value.

Conclusion

This compound and its derivatives, particularly wortmannin, are potent bioactive compounds with significant potential in drug development. Their well-established role as inhibitors of the PI3K/Akt signaling pathway makes them valuable tools for cancer research and potential therapeutic agents. Furthermore, their antifungal and antibacterial activities warrant further investigation. This technical guide provides a foundational understanding of the biological activities of these compounds, along with the necessary experimental frameworks to facilitate further research and development in this promising area. As our understanding of the specific molecular targets and mechanisms of action for the broader this compound family expands, so too will the opportunities for their application in treating a range of human diseases.

References

- 1. Involvement of PI3K/Akt pathway in cell cycle progression, apoptosis, and neoplastic transformation: a target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Wortmannin as a unique probe for an intracellular signalling protein, phosphoinositide 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Wortmannin | Cell Signaling Technology [cellsignal.com]

- 4. Wortmannin - Wikipedia [en.wikipedia.org]

- 5. Inhibition of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 6. stemcell.com [stemcell.com]

- 7. 9-epi-Viridiol, a novel cytotoxic furanosteroid from soil fungus Trichoderma virens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Viridiofungins, novel inhibitors of sphingolipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Steroid Interference with Antifungal Activity of Polyene Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound: a Highly Fungistatic Substance Produced by Trichoderma viride | Semantic Scholar [semanticscholar.org]

- 12. Antibacterial activities of viriditoxin congeners and synthetic analogues against fish pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro antimicrobial susceptibility of viridans streptococci isolated from blood cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the furanosteroid structure of Viridin

An In-Depth Technical Guide to the Furanosteroid Structure of Viridin For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fungal metabolite first identified in 1945, produced by species such as Trichoderma viride and Gliocladium virens.[1] It belongs to the furanosteroid class of natural products, which are characterized by a highly oxygenated steroid framework featuring an additional, strained furan (B31954) ring.[1] This unique structural motif is responsible for this compound's potent biological activities, including high antifungal efficacy and potent, irreversible inhibition of phosphoinositide 3-kinases (PI3Ks), a family of enzymes critical to cell signaling.[2][3][4] As a result, this compound and its analogs are valuable tools in cancer research and potential scaffolds for the development of novel therapeutics.[4][5]

This technical guide provides a comprehensive overview of the core structure of this compound, its quantitative biological and physical properties, its biosynthetic origins, and the key experimental protocols used in its study.

Core Furanosteroid Structure

This compound is a C20 steroid derivative distinguished by an aromatic C-ring and a fused furan ring system.[1][6] The molecule's systematic IUPAC name is (1S,2S,11bR)-1-Hydroxy-2-methoxy-11b-methyl-1,7,8,11b-tetrahydrocyclopenta[4][7]phenanthro[10,1-bc]furan-3,6,9(2H)-trione. Its structure is highly strained, which contributes to its reactivity and biological function as a covalent inhibitor.

Caption: Simplified 2D representation of the this compound furanosteroid core.

Quantitative Data

This compound's biological and physical properties have been quantified through various analytical methods. The following tables summarize key data points for this compound and its related epimers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₆O₆ | - |

| Molecular Weight | 352.34 g/mol | - |

| Melting Point | 245°C (decomposes) | - |

| Optical Rotation [α]D | -224° (in Chloroform) | - |

| UV Absorption Maxima | 242 nm (log ε 4.49), 300 nm (log ε 4.22) | - |

Table 2: Biological Activity of this compound and Related Compounds

| Compound/Activity | Value | Target/Organism | Reference |

| α-Viridin Antifungal Activity | 0.019 ppm (spore germination inhibition) | Botrytis allii | [1] |

| β-Viridin Antifungal Activity | 0.156 ppm (spore germination inhibition) | Botrytis allii | [1] |

| This compound PI3K Inhibition (IC₅₀) | ~5 nM | Pan-PI3K | [2] |

| β-Viridin PI3K Inhibition (IC₅₀) | 4.09 µM | PI3K | [5] |

Biosynthesis of this compound

The biosynthesis of this compound is complex and not yet fully elucidated. However, isotopic labeling studies have confirmed its origin from the triterpenoid (B12794562) pathway, diverging from the typical sterol synthesis route.[3][6]

The key precursor is lanosterol (B1674476) .[3][6] The transformation from lanosterol to this compound involves a series of oxidative modifications, including:

-

Demethylation: Loss of specific methyl groups.

-

Side-Chain Cleavage: Removal of the lanosterol side chain. The pathway for the related demethoxythis compound (B1670237) shows this requires three enzymes: a Baeyer-Villiger monooxygenase, an esterase, and a dehydrogenase.[7]

-

C-Ring Aromatization: Formation of the aromatic C-ring characteristic of this compound.

-

Furan Ring Formation: A unique cyclization event that incorporates one of the sterol's methyl groups to form the fused furan ring.

-

A-Ring Oxidation: Further oxygenations on the A-ring to yield the final product.[7]

The biosynthetic gene cluster for the precursor demethoxythis compound has been identified and involves 19 genes, including multiple cytochrome P450 monooxygenases, highlighting the pathway's enzymatic complexity.[7]

Caption: Proposed biosynthetic pathway of this compound from Squalene.

Key Experimental Protocols

The study of this compound relies on specialized methods for its production, purification, and characterization.

Protocol 4.1: Isolation and Purification from Trichoderma virens

A scalable method for producing this compound involves a pH-regulated culture of T. virens.[4][5]

-

Fungal Culture: T. virens is cultured in a suitable medium like Potato Infusion Glucose (PIG) broth. The pH is maintained at a low level (e.g., pH 2-3) to maximize this compound accumulation and stability.[3][5]

-

Extraction: After a set incubation period (e.g., 7 days), the culture filtrate is separated from the mycelia. The filtrate is then extracted with an organic solvent, typically ethyl acetate (B1210297).[5]

-

Purification: The crude ethyl acetate extract is concentrated and subjected to silica (B1680970) gel column chromatography to separate this compound from other metabolites.[5]

-

Crystallization: The purified this compound fraction can be further purified by crystallization from a solvent like acetone, yielding the final product.[5] During this process, care must be taken as this compound can irreversibly convert to its epimer, β-viridin.[5]

Caption: Workflow for the isolation and purification of this compound.

Protocol 4.2: Structural Elucidation Methods

The definitive structure of this compound and its analogs has been confirmed using a combination of modern analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework and the connectivity of atoms within the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) provides the exact molecular formula.[5] Techniques like Field Desorption-Mass Spectrometry (FD-MS) have been used for analyzing isotopically labeled this compound.[5]

-

X-ray Crystallography: This technique provides the unambiguous three-dimensional structure and stereochemistry of a molecule in its crystalline state. The crystal structure of the epimer, β-viridin, has been successfully determined, confirming its stereochemical configuration.[4][5]

Protocol 4.3: Biosynthetic Pathway Analysis

Elucidating the complex biosynthetic pathway of furanosteroids has required advanced experimental approaches.

-

Isotopic Labeling Studies: This is a classical and powerful method to trace the metabolic origins of a natural product.

-

Precursor Feeding: A labeled precursor, such as [U-¹³C₆]-glucose or ¹⁴C-labeled acetate/mevalonate, is added to the fungal culture medium.[3][5]

-

Incorporation: The fungus metabolizes the labeled precursor, incorporating the isotopes into downstream products like this compound.

-

Analysis: The purified this compound is analyzed by MS to detect the mass shift from the heavy isotopes or by NMR to determine the exact position of ¹³C labels, thereby mapping the biosynthetic route from the precursor.[3]

-

-

Genetic Analysis: While the full gene cluster for this compound is not yet confirmed, studies on the related compound demethoxythis compound provide a clear protocol. This involves targeted gene deletion (e.g., using CRISPR-Cas9) of candidate biosynthetic genes (like P450s) in the producing fungus, followed by analysis of the resulting metabolic profile to identify pathway intermediates and confirm enzyme function.[7]

Conclusion

The furanosteroid this compound possesses a unique and complex chemical architecture that is directly responsible for its significant biological activity. Its role as a potent, nanomolar inhibitor of the PI3K signaling pathway makes it an invaluable molecular probe for cell biology and a lead compound for oncology drug development.[2] Understanding its structure, properties, and biosynthesis through the detailed experimental protocols outlined in this guide is essential for researchers aiming to harness its therapeutic potential, develop novel analogs with improved pharmacological profiles, or engineer its biosynthetic pathway for sustainable production.

References

- 1. researchgate.net [researchgate.net]

- 2. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Scalable preparation of furanosteroidal this compound, β-viridin and viridiol from Trichoderma virens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scalable preparation of furanosteroidal this compound, β-viridin and viridiol from Trichoderma virens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lanosterol derivatives as precursors in the biosynthesis of this compound. Part 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. Biosynthetic pathway for furanosteroid demethoxythis compound and identification of an unusual pregnane side-chain cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biochemical Conversion of Viridin to the Phytotoxin Viridiol: A Technical Guide

Abstract

Viridin and viridiol (B1683570) are furanosteroid compounds produced by the filamentous fungus Trichoderma virens (also known as Gliocladium virens). While this compound exhibits fungistatic properties, its reduction product, viridiol, is a potent phytotoxin. This technical guide provides an in-depth overview of the biochemical conversion of this compound to viridiol, detailing the underlying reaction, production methodologies, and a proposed mechanism for viridiol's phytotoxic activity. Quantitative data from cited studies are summarized, and detailed experimental protocols are provided. Furthermore, logical and signaling pathways are visualized using diagrams to facilitate a comprehensive understanding of the processes involved.

Introduction

Trichoderma virens is a biocontrol agent utilized in agriculture for its ability to suppress various plant pathogens. Its efficacy is partly attributed to the production of antifungal metabolites, including this compound. However, under specific conditions, T. virens can convert this compound into the phytotoxic compound viridiol, which can cause damage to host plants, manifesting as root necrosis and reduced seedling emergence.[1] Understanding the dynamics of this conversion is crucial for optimizing the use of T. virens as a biocontrol agent and for exploring the potential of viridiol as a natural herbicide. This guide will delve into the technical aspects of this conversion and the mode of action of the resulting phytotoxin.

The Biochemical Conversion

The transformation of this compound to viridiol is an irreversible reduction reaction.[2] Specifically, a carbonyl group adjacent to the methoxy (B1213986) group in the this compound molecule is reduced to a hydroxyl group to form viridiol.[3] This conversion is catalyzed by a reductase enzyme, likely a non-specific alcohol dehydrogenase, produced by T. virens itself.[4] The activity of this enzyme is notably influenced by the pH of the surrounding medium, with lower pH conditions enhancing the conversion to viridiol.[3]

Biosynthetic Pathway Overview

The biosynthesis of this compound originates from the mevalonate (B85504) pathway, sharing precursors with sterol synthesis, such as lanosterol.[3][4] The conversion of this compound to viridiol represents a terminal step in this specific branch of the metabolic pathway.

References

- 1. Plant Growth Response to the Phytotoxin Viridiol Produced by the Fungus Gliocladium virens | Weed Science | Cambridge Core [cambridge.org]

- 2. Upregulation of Phosphatidylinositol 3-Kinase (PI3K) Enhances Ethylene Biosynthesis and Accelerates Flower Senescence in Transgenic Nicotiana tabacum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Scalable preparation of furanosteroidal this compound, β-viridin and viridiol from Trichoderma virens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Arabidopsis Phosphatidylinositol 3-Kinase Is Important for Pollen Development - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Viridin Biosynthesis Pathway: A Technical Guide to the Genomic Cluster and its Machinations

For Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Executive Summary

Viridin and its derivatives are fungal secondary metabolites that have garnered significant interest for their potent biological activities, including antifungal and anticancer properties. The biosynthesis of these complex molecules is orchestrated by a dedicated genome cluster. This technical guide provides an in-depth exploration of the this compound biosynthesis gene cluster, primarily focusing on the 'vdt' cluster discovered in Paecilomyces variotii and Aspergillus viridinutans. We delve into the genetic architecture, the proposed biosynthetic pathway, the regulatory mechanisms, and the experimental methodologies employed to elucidate its function. This document is intended to serve as a comprehensive resource for researchers engaged in natural product biosynthesis, synthetic biology, and the development of novel therapeutics.

The this compound Biosynthetic Gene Cluster: Architecture and Function

The this compound biosynthesis gene cluster, designated 'vdt', is a contiguous set of genes responsible for the production of this compound. The cluster was identified through comparative genomics of this compound-producing fungi, Paecilomyces variotii and Aspergillus viridinutans.[1][2] In P. variotii, the core functional cluster consists of eight genes, vdtA through vdtH, which encode the enzymatic machinery necessary for the synthesis of the this compound backbone.

A dedicated transcription factor, VdtR, is also encoded within the cluster and plays a crucial role in regulating the expression of the vdt genes.[1] Deletion of vdtR results in a significant reduction of transcript levels for the other vdt genes, leading to the abolishment of this compound production.[1]

Table 1: Genes of the this compound Biosynthesis Cluster in P. variotii

| Gene | Proposed Function | Key Features |

| vdtA | Non-reducing polyketide synthase (NR-PKS) | Catalyzes the initial steps of polyketide synthesis. |

| vdtB | Laccase | Involved in the oxidative coupling of monomers. |

| vdtC | O-methyltransferase | Catalyzes methylation steps in the pathway. |

| vdtD | Catalytically inactive hydrolase | Plays a role in the stereoselective biosynthesis. |

| vdtE | Baeyer-Villiger monooxygenase | Catalyzes a key oxidation step. |

| vdtF | Short-chain dehydrogenase | Involved in a reduction step. |

| vdtG | FAD-dependent monooxygenase | Likely involved in an oxidation step. |

| vdtH | Major Facilitator Superfamily (MFS) transporter | Potentially involved in the export of this compound. |

| vdtR | C6 zinc cluster transcription factor | Positively regulates the expression of the cluster. |

The this compound Biosynthetic Pathway

The proposed biosynthetic pathway for this compound is a multi-step process initiated by the non-reducing polyketide synthase, VdtA. The pathway involves a series of enzymatic modifications including methylation, reduction, and oxidation to form the monomeric precursor, semiviriditoxin (B1257011). The final step is the dimerization of two semiviriditoxin molecules, a reaction catalyzed by the laccase VdtB, to form this compound. The catalytically inactive hydrolase, VdtD, is thought to play a crucial role in ensuring the correct stereochemistry of the final product.[2]

Regulation of the this compound Gene Cluster

The expression of the this compound biosynthetic genes is tightly controlled. The C6 zinc cluster transcription factor, VdtR, acts as a positive regulator of the vdt gene cluster. Experimental evidence from gene deletion studies in P. variotii demonstrates that the absence of vdtR leads to a significant decrease in the transcription of the other vdt genes, consequently halting this compound production.[1]

Experimental Protocols

Elucidation of the this compound biosynthetic pathway has relied on a combination of genomic analysis and targeted genetic manipulation. Below are overviews of the key experimental protocols employed.

Gene Disruption via Homologous Recombination

Targeted gene disruption is a powerful tool to probe the function of individual genes within the vdt cluster. This is typically achieved through homologous recombination, where a selectable marker gene replaces the gene of interest.

Protocol Outline: Protoplast Transformation

-

Mycelial Growth and Protoplast Formation:

-

Grow the fungal strain in a suitable liquid medium to the early- to mid-logarithmic phase.

-

Harvest the mycelia and treat with a lytic enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum, cellulase, and chitinase) in an osmotic stabilizer (e.g., 1.2 M MgSO₄ or 0.7 M NaCl) to digest the cell walls and release protoplasts.[3][4]

-

-

Transformation:

-

Wash and resuspend the protoplasts in an osmotic buffer (e.g., STC buffer: 1.2 M sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl₂).

-

Add the gene disruption cassette DNA to the protoplast suspension.

-

Facilitate DNA uptake by adding polyethylene (B3416737) glycol (PEG) solution (e.g., 60% PEG 3350).[3][4]

-

-

Regeneration and Selection:

-

Plate the transformation mixture onto a regeneration medium containing an osmotic stabilizer and the appropriate selective agent (e.g., hygromycin B).

-

Incubate the plates to allow for cell wall regeneration and the growth of transformants.

-

Metabolite Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the qualitative and quantitative analysis of this compound and its biosynthetic intermediates from fungal cultures.

Protocol Outline: HPLC-DAD Analysis

-

Sample Preparation:

-

Grow fungal cultures in a suitable production medium.

-

Extract the culture broth and/or mycelia with an organic solvent (e.g., ethyl acetate).

-

Evaporate the solvent and redissolve the extract in a suitable solvent for HPLC analysis (e.g., methanol).

-

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol.

-

Detection: A Diode Array Detector (DAD) is used to monitor the absorbance at multiple wavelengths, allowing for the identification and quantification of compounds based on their retention times and UV-Vis spectra.[5][6]

-

Protein Localization using Green Fluorescent Protein (GFP)

To investigate the subcellular localization of the Vdt enzymes, they can be tagged with a fluorescent reporter protein such as Green Fluorescent Protein (GFP).

Protocol Outline: GFP Tagging and Fluorescence Microscopy

-

Construct Generation:

-

Create a fusion construct where the coding sequence of the gfp gene is fused in-frame with the coding sequence of the vdt gene of interest. This is often done by cloning the vdt gene into a vector containing the gfp gene and a selectable marker.

-

-

Fungal Transformation:

-

Introduce the GFP fusion construct into the fungal cells using methods such as protoplast transformation or Agrobacterium tumefaciens-mediated transformation.

-

-

Microscopy:

-

Grow the transformed fungal hyphae on a suitable medium.

-

Visualize the localization of the GFP-tagged protein using a confocal laser scanning microscope.

-

Use appropriate laser excitation (e.g., 488 nm for GFP) and emission filter settings to capture the fluorescence signal.[7][8][9][10] The subcellular localization can be further investigated by co-localization with specific organelle stains.

-

The Broader Context: Demethoxythis compound (B1670237) Biosynthesis

Research into the biosynthesis of the related furanosteroid, demethoxythis compound, has revealed a distinct and more complex gene cluster. The demethoxythis compound gene cluster comprises 19 genes, including multiple cytochrome P450 monooxygenases.[11][12] The elucidation of this pathway involved extensive gene deletion studies and the isolation and characterization of numerous biosynthetic intermediates.[11][12] This highlights the diversity of biosynthetic strategies employed by fungi to produce structurally related but distinct secondary metabolites.

Conclusion and Future Directions

The identification and characterization of the this compound biosynthesis gene cluster represent a significant advancement in our understanding of fungal natural product biosynthesis. The methodologies described herein provide a robust framework for the functional analysis of such gene clusters. Future research will likely focus on the detailed enzymatic characterization of the Vdt proteins, the elucidation of the precise regulatory network controlling the cluster's expression, and the heterologous expression of the pathway in other hosts for improved production and bioengineering of novel this compound analogs. A deeper understanding of these biosynthetic pathways holds immense potential for the discovery and development of new and improved therapeutic agents.

References

- 1. Rapid cloning and expression of a fungal polyketide synthase gene involved in squalestatin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The fungal gene cluster for biosynthesis of the antibacterial agent viriditoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Analysis and screening for mycotoxins and other secondary metabolites in fungal cultures by thin-layer chromatography and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. researchgate.net [researchgate.net]

- 8. Green Fluorescent Protein Is Lighting Up Fungal Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 10. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]

- 11. Rapid cloning and expression of a fungal polyketide synthase gene involved in squalestatin biosynthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Isolation and expression of two polyketide synthase genes from Trichoderma harzianum 88 during mycoparasitism | Brazilian Journal of Microbiology [elsevier.es]

The Role of Viridin in the Secondary Metabolism of Trichoderma Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viridin, a furanosteroidal secondary metabolite produced by various Trichoderma species, has garnered significant attention for its potent antifungal and anticancer activities. This technical guide provides an in-depth exploration of this compound's role within the secondary metabolism of Trichoderma, focusing on its biosynthesis, regulation, and biological functions. Detailed experimental protocols for the extraction, quantification, and genetic manipulation of this compound production are provided, alongside a comprehensive summary of quantitative data. Furthermore, key signaling pathways governing this compound biosynthesis are visualized to facilitate a deeper understanding of its complex regulatory network. This guide is intended to serve as a valuable resource for researchers and professionals in mycology, natural product chemistry, and drug development.

Introduction

Trichoderma species are ubiquitous soil-dwelling fungi renowned for their mycoparasitic and plant-growth-promoting abilities. A key aspect of their ecological success and biotechnological potential lies in their prolific production of a diverse array of secondary metabolites. Among these, this compound stands out as a potent bioactive compound with significant biological activities. First discovered in Trichoderma viride, this compound is a furanosteroid that exhibits strong fungistatic properties against a broad range of plant pathogenic fungi.[1] More recently, this compound and its derivatives have been identified as potent inhibitors of phosphatidylinositol 3-kinase (PI3K), a key enzyme in cell signaling pathways often dysregulated in cancer, highlighting its potential for drug development.[2][3]

This guide delves into the intricate role of this compound in the secondary metabolism of Trichoderma species, providing a technical overview for researchers and drug development professionals.

This compound Biosynthesis and Genetics

The biosynthesis of this compound is a complex process involving a dedicated gene cluster. In Trichoderma virens, the this compound biosynthesis gene cluster (VDN cluster) has been identified and is known to comprise 21 genes.[4] Notably, this cluster does not contain a typical polyketide synthase (PKS) or non-ribosomal peptide synthetase (NRPS) gene, which are common in many secondary metabolite biosynthetic pathways. Instead, the biosynthesis of this furanosteroid is believed to originate from the triterpene/sterol pathway.[5]

A key step in the this compound metabolic pathway is its conversion to viridiol (B1683570), a related furanosteroid, through the action of an oxidoreductase.[4] The expression of the this compound biosynthesis genes is tightly regulated, and their transcription is often coordinated with other secondary metabolite pathways.

Quantitative Analysis of this compound Production

The production of this compound can vary significantly between different Trichoderma species and even among strains of the same species. Furthermore, culture conditions such as pH, temperature, and nutrient availability play a crucial role in modulating this compound yields.

| Trichoderma virens Strain | Culture pH | This compound Production (mg/L) | Viridiol Production (mg/L) | Reference |

| PS1-7 | 3 | 24.99 ± 10.14 | - | [2] |

| PS1-7 | 2 | 0 | 52.60 ± 5.23 | [2] |

| NBRC 9168 | 3 | 42.29 ± 6.32 | - | [2] |

| NBRC 9169 | 3 | 47.80 ± 4.71 | - | [2] |

| NBRC 9169 | 2 | 0 | 61.92 ± 4.39 | [2] |

| NBRC 8350 | 3 | low | - | [2] |

| NBRC 9166 | 3 | low | - | [2] |

| NBRC 8349 | 2 | 0 | 52.77 ± 7.48 | [2] |

Table 1: Quantitative production of this compound and viridiol by different Trichoderma virens strains under varying pH conditions.

| Trichoderma Species | Culture Condition | This compound Yield (mg/L) | Reference |

| Trichoderma viride | Liquid Culture | 10 | [6] |

| Trichoderma virens G2 (mutant) | - | 2-3 fold increase vs. wild type | [7] |

Table 2: this compound production in different Trichoderma species and mutant strains.

Regulation of this compound Biosynthesis

The production of this compound is intricately regulated by a network of signaling pathways that respond to various environmental cues, including light, nutrient availability, and the presence of other microorganisms.

Signaling Pathways

Several key signaling pathways have been implicated in the regulation of secondary metabolism in Trichoderma, and by extension, are likely involved in controlling this compound biosynthesis.

-

G-Protein Signaling: Heterotrimeric G-proteins are crucial for sensing external signals and transducing them into the cell. In Trichoderma, G-protein alpha subunits have been shown to regulate the production of antifungal metabolites.

-

MAP Kinase (MAPK) Pathways: MAPK cascades are central to many cellular processes, including responses to stress and the regulation of secondary metabolism. In Trichoderma virens, the TmkA MAP kinase is involved in its biocontrol properties.

-

cAMP Signaling: The cyclic AMP (cAMP) pathway is another critical signaling cascade that influences growth, development, and secondary metabolism. Deletion of the adenylate cyclase gene in T. virens has been shown to reduce the production of secondary metabolites.

-

The Velvet Complex: This is a key regulatory complex in fungi that links light sensing with the regulation of development and secondary metabolism. It consists of proteins such as VeA, VelB, and LaeA.

References